4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

Lipophilicity Drug-likeness ADME Prediction

Researchers pursuing kinase inhibitor SAR often face limited commercial access to regioselectively brominated 1,3,4-thiadiazole scaffolds. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine (CAS 1341405-19-3) resolves this gap as a versatile building block featuring a reactive C5-Br handle that enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for systematic 5-position diversification. • Enables broad derivatization while preserving the morpholine solubility-enhancing moiety. • Supplied at 95% purity with storage under inert gas at 2-8°C. • Available in research-scale quantities (100 mg to 5 g) to support med chem programs.

Molecular Formula C6H8BrN3OS
Molecular Weight 250.114
CAS No. 1341405-19-3
Cat. No. B597201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
CAS1341405-19-3
Synonyms4-(5-Bromo[1,3,4]thiadiazol-2-yl)morpholine
Molecular FormulaC6H8BrN3OS
Molecular Weight250.114
Structural Identifiers
SMILESC1COCCN1C2=NN=C(S2)Br
InChIInChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2
InChIKeyKNPRIAYJCRBMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine: Physicochemical Profile & Procurement


4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine (CAS 1341405-19-3, C6H8BrN3OS, MW 250.12) is a heterocyclic building block combining a morpholine ring with a 5-bromo-1,3,4-thiadiazole moiety . The compound exhibits moderate lipophilicity (Consensus Log P 1.44) and high predicted gastrointestinal absorption, with no predicted blood-brain barrier permeability . It is commercially available from multiple vendors at 95–97% purity with storage requirements of 2–8°C under nitrogen protection [1].

Irreplaceability of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine


Substitution among 1,3,4-thiadiazole derivatives is not scientifically valid due to the distinct reactivity and biological implications of specific substitution patterns. SAR studies on thiazole/thiadiazole carboxamide-based c-Met inhibitors demonstrate that even minor structural variations—such as replacing thiadiazole carboxamide with thiazole carboxamide—produce substantial differences in inhibitory potency (e.g., thiazole derivatives exhibited greater potency than thiadiazole analogues) [1]. The 5-bromo substituent on the thiadiazole ring of the target compound enables specific cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are inaccessible to non-halogenated or differently halogenated analogues [2].

Comparative Evidence for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine


Predicted Lipophilicity and Bioavailability Profile

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine exhibits moderate lipophilicity (Consensus Log P 1.44) . While directly comparable experimental data for this specific compound versus named analogues are not available in the open literature, class-level inference from thiadiazole SAR studies indicates that bromine substitution at the 5-position contributes to the overall lipophilic character of the scaffold. The compound demonstrates high predicted gastrointestinal absorption and is not predicted to be a blood-brain barrier permeant .

Lipophilicity Drug-likeness ADME Prediction Physicochemical Properties

Purity, Storage, and Supplier Availability

Commercial availability of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is established with standard purity specifications of ≥95% to 97% [1]. Storage requirements are consistently reported as 2–8°C with protection from light and nitrogen atmosphere [2]. Multiple vendors supply the compound in research quantities (50mg to 5g) with batch-specific analytical documentation (NMR, HPLC, GC) .

Procurement Purity Storage Stability Supplier Comparison

Cross-Coupling with 5-Bromo Substituent

The bromine atom at the 5-position of the 1,3,4-thiadiazole ring in 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This functionality enables diversification of the thiadiazole scaffold at the 5-position, a capability not available in non-halogenated or differently substituted thiadiazole derivatives.

Synthetic Chemistry Cross-Coupling Building Block Palladium Catalysis

Recommended Applications for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine


1,3,4-Thiadiazole Library Synthesis via Cross-Coupling

This compound serves as a versatile precursor for generating structurally diverse 1,3,4-thiadiazole-containing molecules. The 5-bromo substituent enables Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings, allowing systematic exploration of substitution patterns at the 5-position of the thiadiazole ring while maintaining the morpholine moiety [1].

Lead Optimization for Kinase Inhibitor Programs

The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in kinase inhibitor discovery. Given that SAR studies have established the sensitivity of c-Met inhibition to specific thiadiazole substitution patterns [1], 4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine may be employed as a starting point for structure-activity relationship exploration in kinase inhibitor programs. The morpholine moiety contributes to solubility and may participate in hydrogen bonding interactions with target proteins.

Antimicrobial Agent Development Using 1,3,4-Thiadiazole

1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity in numerous studies [1]. The target compound, containing both a brominated thiadiazole and a morpholine ring, may serve as a scaffold for developing novel antimicrobial agents. Researchers can utilize the reactive bromo group to install diverse substituents that modulate potency and spectrum of activity against bacterial and fungal pathogens.

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